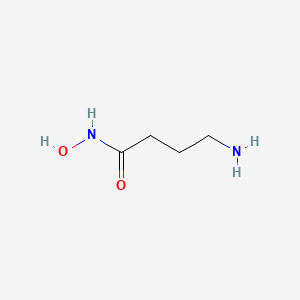
4-amino-N-hydroxybutanamide
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-hydroxybutanamide can be achieved through several methods. One common approach involves the condensation of 2-hydroxybutyronitrile with ammonia, followed by hydrolysis to obtain the desired product . This method is advantageous due to its high yield and the availability of raw materials.
Another method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . These derivatives can then be further processed to obtain this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for various applications.
化学反应分析
Types of Reactions
4-amino-N-hydroxybutanamide undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Hydrolysis: In the presence of acid or base, this compound can undergo hydrolysis to produce butanoic acid and ammonia.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Substitution: The amino and hydroxy groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products Formed
Hydrolysis: Butanoic acid and ammonia.
Oxidation: Various oxidation products, depending on the specific conditions and reagents used.
Substitution: A range of substituted derivatives, depending on the reagents used.
科学研究应用
4-amino-N-hydroxybutanamide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 4-amino-N-hydroxybutanamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate the expression of inflammatory cytokines such as IL-1β and IL-6 by affecting their mRNA expression . This modulation occurs through the inhibition of specific signaling pathways involved in the inflammatory response.
相似化合物的比较
4-amino-N-hydroxybutanamide can be compared with other similar compounds, such as 4-hydroxybutanamide and benzamide.
4-hydroxybutanamide: This compound is similar in structure but lacks the amino group.
Benzamide: Benzamide is another amide compound but with a benzene ring.
The presence of both amino and hydroxy groups in this compound makes it unique and versatile, allowing it to participate in a wider range of chemical reactions and applications compared to its analogs.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to undergo a range of chemical reactions, making it a valuable building block in organic synthesis. Additionally, its potential biological activities make it a promising candidate for further research in medicine and biology.
属性
IUPAC Name |
4-amino-N-hydroxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c5-3-1-2-4(7)6-8/h8H,1-3,5H2,(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJNPWBZRROYKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NO)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101002006 | |
| Record name | 4-Amino-N-hydroxybutanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101002006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81485-19-0 | |
| Record name | gamma-Aminobutyric acid hydroxamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081485190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-N-hydroxybutanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101002006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















